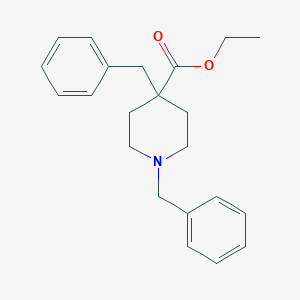![molecular formula C8H10O3 B070042 Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 186766-46-1](/img/structure/B70042.png)
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as MOC, is a chemical compound that has gained significant interest in scientific research due to its unique structure and potential applications. MOC is a bicyclic lactone that is synthesized from the reaction of maleic anhydride and furan.
Mécanisme D'action
The mechanism of action of MOC is not fully understood. However, studies have shown that MOC can inhibit the growth of various bacterial and fungal strains. It is believed that MOC disrupts the cell membrane of microorganisms, leading to cell death.
Effets Biochimiques Et Physiologiques
MOC has been shown to have low toxicity and is considered safe for use in laboratory experiments. MOC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, MOC has been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MOC in laboratory experiments is its ease of synthesis. MOC can be synthesized using relatively simple and inexpensive starting materials. Additionally, MOC has low toxicity and is considered safe for use in laboratory experiments. However, one of the limitations of using MOC is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for the research and development of MOC. One potential area of research is the development of MOC-based antibiotics. Studies have shown that MOC has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, further research could be conducted to better understand the mechanism of action of MOC and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, MOC could be further explored as a building block in the synthesis of natural products and pharmaceuticals.
In conclusion, Methyl (Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as MOC, is a chemical compound that has gained significant interest in scientific research due to its unique structure and potential applications. MOC has been found to have potential applications in various scientific research areas, including organic synthesis, drug discovery, and material science. MOC has low toxicity and is considered safe for use in laboratory experiments. There are several potential future directions for the research and development of MOC, including the development of MOC-based antibiotics and further exploration of its potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
MOC is synthesized through the reaction of maleic anhydride and furan in the presence of a catalytic amount of acid. The reaction proceeds through a Diels-Alder reaction, resulting in the formation of a bicyclic lactone. The product is then purified through recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
MOC has been found to have potential applications in various scientific research areas, including organic synthesis, drug discovery, and material science. MOC has been used as a building block in the synthesis of various natural products and pharmaceuticals. Additionally, MOC has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. MOC has also been used in the preparation of polymer materials with unique properties, such as shape-memory polymers.
Propriétés
Numéro CAS |
186766-46-1 |
|---|---|
Nom du produit |
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1 |
Clé InChI |
OZONFNLDQRXRGI-VQVTYTSYSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H]2C=C[C@@H]1O2 |
SMILES |
COC(=O)C1CC2C=CC1O2 |
SMILES canonique |
COC(=O)C1CC2C=CC1O2 |
Synonymes |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid,methylester,(1S,2S,4S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



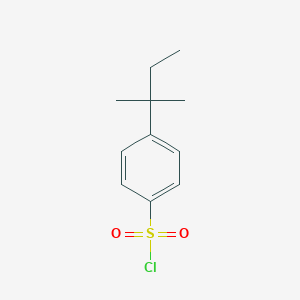
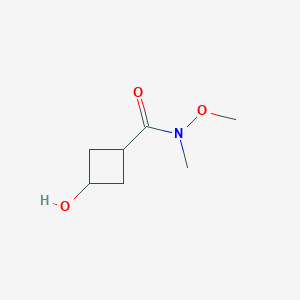
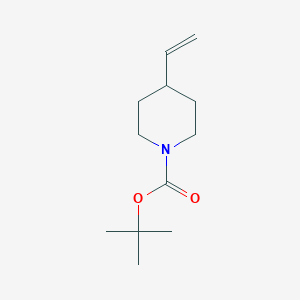
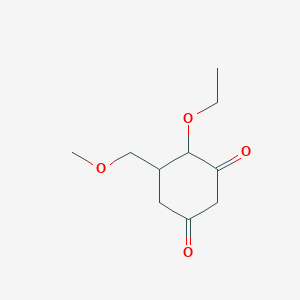
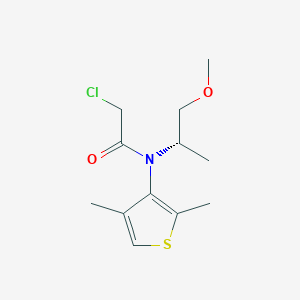
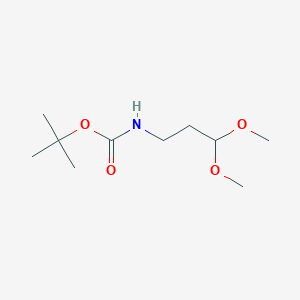
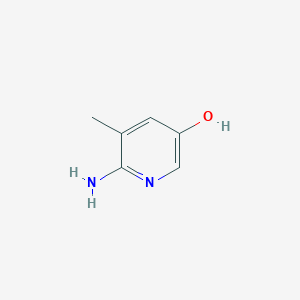
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

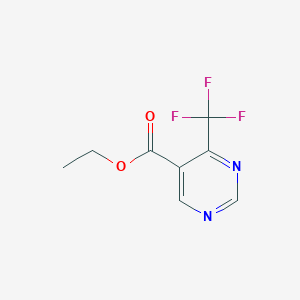
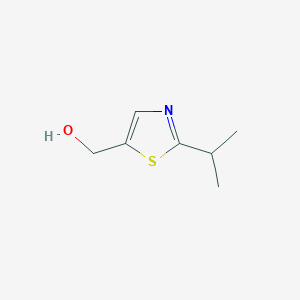
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
